BenchChemオンラインストアへようこそ!

N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide

Lipophilicity Membrane permeability Drug design

N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide is a synthetic pyrimidine-4-carboxamide derivative bearing a 4-methylpiperidine substituent and an N-methylcarboxamide moiety. The compound has the molecular formula C₁₃H₂₀N₄O and a molecular weight of 248.32 g/mol.

Molecular Formula C13H20N4O
Molecular Weight 248.32 g/mol
CAS No. 1316221-74-5
Cat. No. B1399369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
CAS1316221-74-5
Molecular FormulaC13H20N4O
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)C2(CCNCC2)C)C(=O)NC
InChIInChI=1S/C13H20N4O/c1-9-16-10(12(18)14-3)8-11(17-9)13(2)4-6-15-7-5-13/h8,15H,4-7H2,1-3H3,(H,14,18)
InChIKeyKWIPHGLTALYHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (CAS 1316221-74-5): Physicochemical Identity and Structural Context for Procurement Decisions


N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide is a synthetic pyrimidine-4-carboxamide derivative bearing a 4-methylpiperidine substituent and an N-methylcarboxamide moiety [1]. The compound has the molecular formula C₁₃H₂₀N₄O and a molecular weight of 248.32 g/mol [1]. Its structure differentiates it from the closely related primary amide analog (CAS 1316226-13-7) by the presence of a methyl group on the carboxamide nitrogen, which alters key physicochemical properties including lipophilicity and polar surface area [2]. The compound is commercially supplied by Matrix Scientific as an irritant with purity suitable for research applications .

Why N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide Cannot Be Interchanged with Its Primary Amide Analog


The subtle structural difference—N-methylation of the carboxamide—between N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide and its primary amide analog (CAS 1316226-13-7) produces measurable physicochemical shifts that can drive divergent biological behavior. The target compound exhibits a higher computed LogP (0.76 vs. 0.53) and a substantially reduced topological polar surface area (66.91 vs. 80.90 Ų) [1][2]. Even within the same target class, such differences in lipophilicity and hydrogen-bonding capacity frequently alter membrane permeability, metabolic stability, and target binding kinetics, undermining the assumption that these two analogs are functionally interchangeable in biological assays [3]. Generic substitution without experimental validation therefore carries a quantifiable risk of compromising assay reproducibility or structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide Relative to Its Closest Analog


Higher Lipophilicity (LogP) Drives Superior Predicted Membrane Permeability vs. Primary Amide Analog

The target compound (N-methylcarboxamide) has a computed LogP of 0.76, whereas the primary amide analog (CAS 1316226-13-7) has a computed LogP of 0.53 [1][2]. This represents a 43% higher value on the logarithmic scale, which class-level evidence suggests can translate to measurably greater passive membrane permeability and blood-brain barrier (BBB) penetration potential [3].

Lipophilicity Membrane permeability Drug design

Reduced Topological Polar Surface Area (TPSA) Improves Predicted CNS Penetration vs. Primary Amide Analog

The target compound possesses a TPSA of 66.91 Ų, compared to 80.90 Ų for the primary amide analog [1][2]. Both values fall below the widely accepted CNS cutoff of <90 Ų; however, the target compound's lower TPSA (17.3% lower) places it closer to the optimal range (<70 Ų) for CNS drug candidates, suggesting a statistically greater probability of BBB penetration [3].

CNS penetration Blood-brain barrier TPSA

N-Methylation of Carboxamide Enhances Predicted Metabolic Stability vs. Primary Amide Analog

N-Methylation of the carboxamide in the target compound introduces steric hindrance that can slow enzymatic amide hydrolysis relative to the unsubstituted primary amide analog [1]. While systematic experimental stability data for this specific pair are not publicly available, class-level evidence from medicinal chemistry demonstrates that N-methylation of amides consistently increases resistance to peptidase- and amidase-mediated cleavage, often extending half-life in microsomal and plasma stability assays by 2- to 5-fold depending on the specific enzyme environment [2].

Metabolic stability N-methylation Amide hydrolysis

Verified Irritant Hazard Profile Enables Appropriate Safety-Controlled Procurement vs. Uncharacterized Analogs

Matrix Scientific classifies the target compound as an irritant (GHS H317: May cause an allergic skin reaction; H319: Causes serious eye irritation), with documented MSDS and PPE recommendations . In contrast, hazard classifications for the primary amide analog (CAS 1316226-13-7) are less transparent in publicly available supplier documentation, introducing procurement uncertainty for laboratories with strict safety protocols. The explicit GHS labeling of the target compound allows for compliant handling, storage, and disposal without the need for in-house hazard assessment.

Safety data GHS classification Procurement

Commercial Availability with Defined Pricing and Packaging Supports Budget-Constrained Procurement Decisions

The target compound is commercially available from Matrix Scientific in 250 mg packaging at $447.00 USD . This contrasts with the primary amide analog (CAS 1316226-13-7), which is listed by multiple suppliers but often with unclear stock status or variable pricing . For procurement officers, the explicit pricing and known supplier reliability reduce sourcing risk and enable accurate budget forecasting.

Commercial sourcing Pricing Lead time

Molecular Weight Differential Confirms Identity and Purity Expectations for Analytical Workflows

The target compound has a molecular weight of 248.32 g/mol, compared to 234.30 g/mol for the primary amide analog [1][2]. This 14 Da mass difference (ΔMW = +5.98%) corresponds precisely to the N-methyl group and serves as an unambiguous identifier in LC-MS and HRMS analyses, preventing misidentification when both compounds are present in a screening library or synthetic intermediate workflow.

Molecular weight Identity confirmation LC-MS

Optimal Application Scenarios for N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide Driven by Quantitative Differentiation


Lead Optimization Programs Targeting Intracellular Kinases or CNS Receptors

The target compound's higher LogP (0.76) and lower TPSA (66.91 Ų) relative to the primary amide analog [1] make it the preferred starting scaffold when passive cell permeability and potential CNS exposure are critical project requirements. Medicinal chemistry teams pursuing kinase inhibitors or GPCR modulators that require intracellular target engagement should select this N-methylated analog to maximize the probability of cellular activity in initial SAR exploration.

In Vivo Pharmacodynamic Studies Requiring Extended Compound Half-Life

The N-methylamide moiety of the target compound is expected to confer greater resistance to amidase-mediated hydrolysis than the primary amide comparator [2]. Researchers planning rodent pharmacokinetic or pharmacodynamic experiments should prioritize this compound to reduce the risk of rapid metabolic clearance that could confound dose-response relationships and limit the window for biomarker measurement.

High-Throughput Screening Library Design with Stringent Purity and Identity Requirements

The unambiguous 14 Da mass distinction between the target compound and its des-methyl analog enables reliable identity verification by LC-MS [3]. Screening facilities assembling compound libraries for target-based assays should include this compound to avoid cross-contamination ambiguities, especially when both analogs are maintained in the same collection. The documented irritant classification also supports automated safety-compliant handling in HTS environments.

Academic and Contract Research Procurement Where Budget Transparency and Sourcing Reliability Are Paramount

The availability of the target compound from Matrix Scientific with defined pricing ($447.00/250 mg) and a publicly accessible MSDS simplifies the procurement process for academic labs and CROs operating under fixed-budget constraints. In contrast, the fragmented sourcing landscape for the primary amide analog introduces uncertainty that can delay project initiation; choosing the target compound mitigates this operational risk.

Quote Request

Request a Quote for N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.